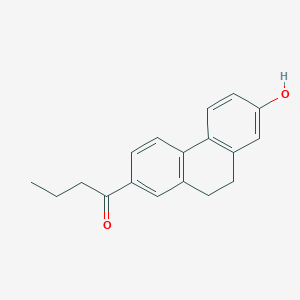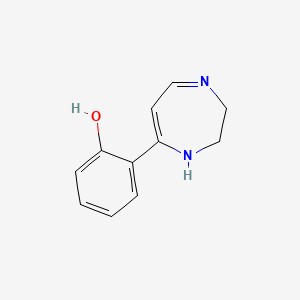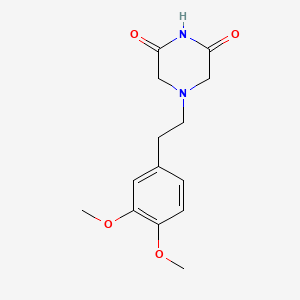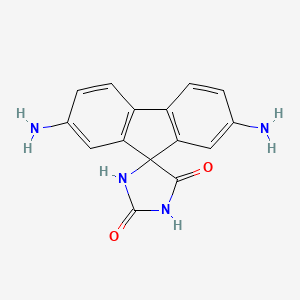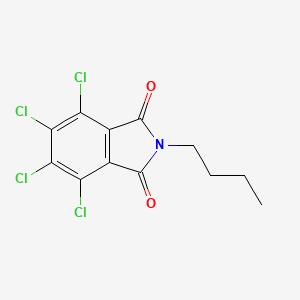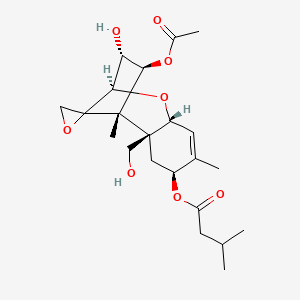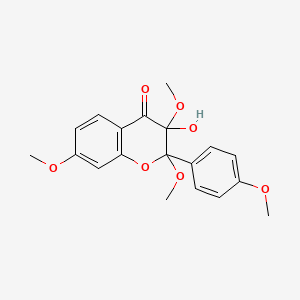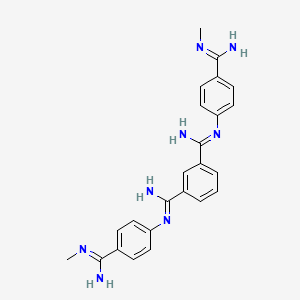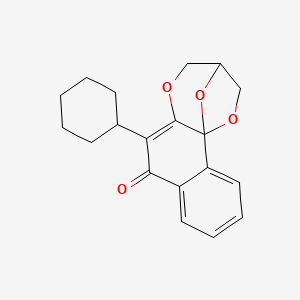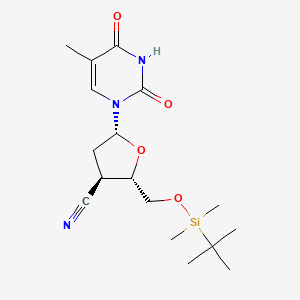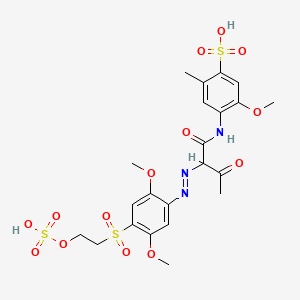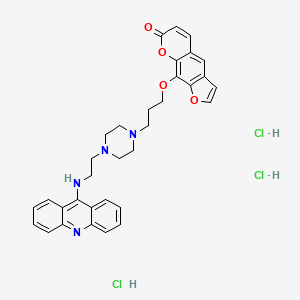
7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-(4-(2-(9-acridinylamino)propyl)methylamino)propoxy)-, trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-(4-(2-(9-acridinylamino)propyl)methylamino)propoxy)-, trihydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by its furobenzopyran core, which is further functionalized with an acridinylamino group, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-(4-(2-(9-acridinylamino)propyl)methylamino)propoxy)-, trihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the furobenzopyran core: This is achieved through a series of cyclization reactions.
Introduction of the acridinylamino group: This step involves the reaction of the intermediate with acridine derivatives under controlled conditions.
Functionalization with propoxy and methylamino groups: This is done through nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of reaction conditions: To maximize yield and purity, parameters such as temperature, solvent, and reaction time are carefully controlled.
Use of catalysts: Catalysts may be employed to enhance reaction rates and selectivity.
Purification processes: Techniques such as crystallization, chromatography, and recrystallization are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-(4-(2-(9-acridinylamino)propyl)methylamino)propoxy)-, trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, each with distinct chemical and physical properties.
Scientific Research Applications
7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-(4-(2-(9-acridinylamino)propyl)methylamino)propoxy)-, trihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its acridinylamino group.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as DNA and proteins. The acridinylamino group is known to intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound may interact with various enzymes and receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- **7H-Furo(3,2-g)(1)benzopyran-7-one, 4-((3-(4-(2-(9-acridinylamino)ethyl)-1-piperazinyl)propoxy)methyl)-9-methoxy
- **7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-((6-(9-acridinylamino)hexyl)ethylamino)propoxy)-
Uniqueness
Compared to similar compounds, 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-(4-(2-(9-acridinylamino)propyl)methylamino)propoxy)-, trihydrochloride stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity. Its ability to intercalate with DNA and interact with various molecular targets makes it a valuable compound in medicinal chemistry and pharmacology.
Properties
CAS No. |
86863-29-8 |
|---|---|
Molecular Formula |
C33H35Cl3N4O4 |
Molecular Weight |
658.0 g/mol |
IUPAC Name |
9-[3-[4-[2-(acridin-9-ylamino)ethyl]piperazin-1-yl]propoxy]furo[3,2-g]chromen-7-one;trihydrochloride |
InChI |
InChI=1S/C33H32N4O4.3ClH/c38-29-11-10-23-22-24-12-21-40-31(24)33(32(23)41-29)39-20-5-14-36-16-18-37(19-17-36)15-13-34-30-25-6-1-3-8-27(25)35-28-9-4-2-7-26(28)30;;;/h1-4,6-12,21-22H,5,13-20H2,(H,34,35);3*1H |
InChI Key |
HZECTAPMNORUDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCOC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3)CCNC5=C6C=CC=CC6=NC7=CC=CC=C75.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


